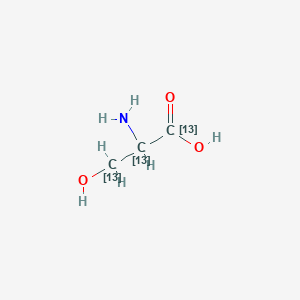

2-amino-3-hydroxy(1,2,3-13C3)propanoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-amino-3-hydroxy(1,2,3-13C3)propanoic acid is a stable isotope-labeled form of L-Serine, a non-essential amino acid that plays a crucial role in various metabolic processes. The “13C3” label indicates that three carbon atoms in the molecule are replaced with the carbon-13 isotope, making it useful in various scientific research applications, particularly in metabolic studies and nuclear magnetic resonance (NMR) spectroscopy .

准备方法

Synthetic Routes and Reaction Conditions

2-amino-3-hydroxy(1,2,3-13C3)propanoic acid can be synthesized through several methods, including chemical synthesis and biosynthesis. One common method involves the incorporation of carbon-13 labeled precursors into the metabolic pathways of microorganisms that naturally produce L-Serine. The reaction conditions typically involve controlled fermentation processes with specific carbon-13 labeled substrates .

Industrial Production Methods

Industrial production of this compound often involves large-scale fermentation processes using genetically modified microorganisms. These microorganisms are cultured in bioreactors with a medium containing carbon-13 labeled glucose or other precursors. The fermentation process is optimized to maximize the yield of this compound, which is then purified through various chromatographic techniques .

化学反应分析

Types of Reactions

2-amino-3-hydroxy(1,2,3-13C3)propanoic acid undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form hydroxypyruvate.

Reduction: It can be reduced to form 3-phosphoglycerate.

Substitution: It can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Various nucleophiles can be used under mild to moderate conditions.

Major Products Formed

Oxidation: Hydroxypyruvate

Reduction: 3-Phosphoglycerate

Substitution: Various L-Serine derivatives depending on the nucleophile used.

科学研究应用

Biochemical Research

The compound serves as a valuable tool for studying metabolic pathways and protein synthesis. Its isotopic labeling allows researchers to trace the incorporation of the compound into biological systems, providing insights into metabolic flux and enzyme activity.

Metabolic Pathway Analysis

Isotope-labeled compounds are crucial for understanding metabolic pathways. For instance, 2-amino-3-hydroxy(1,2,3-13C3)propanoic acid can be used to investigate:

- Amino Acid Biosynthesis : By tracking the incorporation of carbon-13 into newly synthesized amino acids, researchers can elucidate pathways involved in amino acid metabolism.

- Energy Production : The compound can help identify how energy substrates are metabolized under different physiological conditions.

Neurotransmitter Precursor Studies

This compound is a precursor for neurotransmitters such as serotonin and dopamine. Its role in neurotransmitter synthesis makes it significant in neurobiological research.

Neurotransmitter Dynamics

Studies have shown that derivatives of this compound may influence neurotransmitter levels:

- Serotonin Synthesis : Research indicates that the compound can enhance serotonin production, which is vital for mood regulation.

- Dopamine Regulation : Investigations into dopamine metabolism have revealed that this amino acid can affect dopamine levels in the brain, impacting behaviors and cognitive functions.

Protein Interaction Studies

The compound's isotopic labeling allows for detailed studies of protein interactions and binding affinities.

Binding Affinity Assessments

Using techniques such as mass spectrometry and nuclear magnetic resonance (NMR), researchers can analyze how this compound interacts with various proteins:

- Enzyme Kinetics : The compound can serve as a substrate or inhibitor in enzyme kinetics studies, helping to elucidate mechanisms of action.

- Receptor Binding Studies : It can also be utilized to study binding interactions with neurotransmitter receptors, providing insights into receptor dynamics.

Antioxidant Properties

Emerging research suggests that compounds similar to this compound may possess antioxidant properties.

Cellular Protection Mechanisms

Studies indicate potential applications in protecting cells from oxidative stress:

- Oxidative Stress Mitigation : The compound may scavenge free radicals or enhance cellular antioxidant defenses.

- Therapeutic Implications : This property opens avenues for therapeutic applications in conditions characterized by oxidative damage.

Case Study: Metabolic Flux Analysis

A study involving the administration of this compound to animal models demonstrated its effectiveness in tracing metabolic pathways related to energy metabolism. Researchers observed distinct patterns of carbon incorporation into various metabolic intermediates.

Case Study: Neurotransmitter Impact

In a controlled experiment assessing the effects of this compound on serotonin levels in rat models, results indicated a significant increase in serotonin synthesis following administration of this compound compared to control groups.

作用机制

2-amino-3-hydroxy(1,2,3-13C3)propanoic acid exerts its effects primarily through its role as a precursor in various metabolic pathways. It is involved in the synthesis of glycine and cysteine, which are crucial for protein synthesis and cellular proliferation. The labeled carbon atoms allow researchers to track the metabolic fate of L-Serine in biological systems using techniques like NMR spectroscopy .

相似化合物的比较

Similar Compounds

2-amino-3-hydroxy(1,2,3-13C3)propanoic acid,15N: Labeled with both carbon-13 and nitrogen-15.

L-Serine-15N: Labeled with nitrogen-15.

L-Alanine-13C3: Another amino acid labeled with carbon-13

Uniqueness

This compound is unique due to its specific labeling with three carbon-13 atoms, making it particularly useful for detailed metabolic studies and NMR spectroscopy. Its ability to be incorporated into various metabolic pathways without altering the natural biochemical processes makes it a valuable tool in research .

生物活性

2-Amino-3-hydroxy(1,2,3-13C3)propanoic acid, a labeled derivative of 2-amino-3-hydroxypropanoic acid, is an amino acid that has garnered attention due to its potential biological activities and applications in metabolic studies. This compound is particularly useful in tracing metabolic pathways due to the incorporation of stable isotopes, which allows for detailed analyses in various biological systems.

- IUPAC Name : 2-amino-3-hydroxypropanoic acid

- Molecular Formula : C3H7NO3 (with isotopic labeling)

- Molecular Weight : Approximately 105.09 g/mol

- Structure : The compound features an amino group (-NH2), a hydroxyl group (-OH), and a carboxylic acid group (-COOH) attached to a three-carbon backbone.

Metabolic Role

The incorporation of stable isotopes, such as 13C, allows researchers to trace the metabolic pathways involving this amino acid. Studies have demonstrated that compounds like 2-amino-3-hydroxypropanoic acid play significant roles in various metabolic processes, including:

- Amino Acid Metabolism : It serves as a precursor in the synthesis of other amino acids and metabolites.

- Energy Production : Participates in glycolytic pathways and contributes to energy metabolism in cells.

Neurotransmitter Activity

Research indicates that derivatives of 2-amino-3-hydroxypropanoic acid may exhibit neurotransmitter-like activities. For instance:

- Metabotropic Glutamate Receptor Agonism : Similar compounds have been shown to act as agonists at metabotropic glutamate receptors, which are crucial for synaptic plasticity and cognitive functions. This suggests potential implications for neurological disorders such as Alzheimer's disease .

Case Studies

-

Metabolic Tracing in Drosophila :

A study utilized 13C-labeled glucose and trehalose to analyze immune responses in Drosophila larvae. The findings indicated that hemocytes (immune cells) significantly increased the uptake of labeled substrates during infection, highlighting the metabolic shifts that occur in response to immune challenges . -

Pharmacological Applications :

The compound has been explored as an intermediate in pharmaceutical synthesis. Its derivatives are being investigated for their potential use in developing treatments for various diseases due to their biological activity and ability to modulate neurotransmitter systems .

Data Tables

| Property | Value |

|---|---|

| IUPAC Name | 2-amino-3-hydroxypropanoic acid |

| Molecular Formula | C3H7NO3 |

| Molecular Weight | 105.09 g/mol |

| Biological Role | Precursor in amino acid metabolism |

| Potential Applications | Neurotransmitter modulation |

属性

IUPAC Name |

2-amino-3-hydroxy(1,2,3-13C3)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/i1+1,2+1,3+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTCFGRXMJLQNBG-VMIGTVKRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]([13CH]([13C](=O)O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

108.071 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。